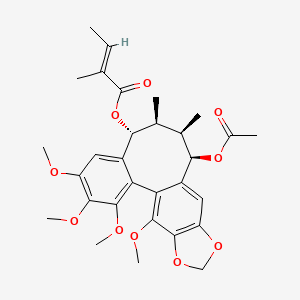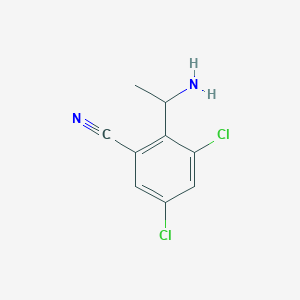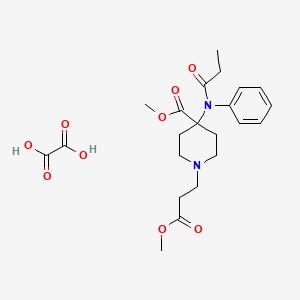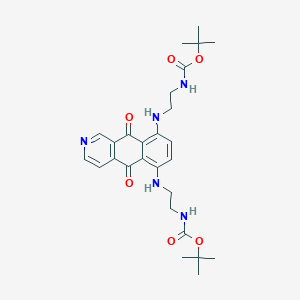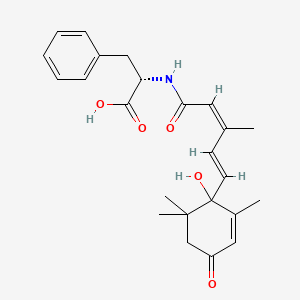
Tetramethyltetrahydro D-Tagatose Methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyltetrahydro D-Tagatose Methanol is a synthetic derivative of D-tagatose, a naturally occurring monosaccharide D-tagatose is known for its low-calorie sweetening properties and is often used as an alternative to sucrose
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyltetrahydro D-Tagatose Methanol typically involves the chemical modification of D-tagatose. One common method includes the methylation of D-tagatose using methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Tetramethyltetrahydro D-Tagatose Methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide, often under acidic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride, typically under anhydrous conditions.
Substitution: Common reagents include halogens or alkylating agents, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Tetramethyltetrahydro D-Tagatose Methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is used in studies of carbohydrate metabolism and as a potential therapeutic agent for metabolic disorders.
Medicine: It is investigated for its potential use as a low-calorie sweetener in diabetic diets and as a pharmaceutical excipient.
Industry: It is used in the production of specialty chemicals and as an additive in food and beverage products.
Mechanism of Action
The mechanism of action of Tetramethyltetrahydro D-Tagatose Methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes involved in carbohydrate metabolism, leading to reduced sugar absorption and improved glycemic control. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
D-Tagatose: A naturally occurring monosaccharide with similar low-calorie sweetening properties.
D-Fructose: Another ketohexose with similar sweetness but different metabolic effects.
D-Galactose: An epimer of D-tagatose with different biological functions.
Uniqueness
Tetramethyltetrahydro D-Tagatose Methanol is unique due to its synthetic modifications, which confer distinct chemical and physical properties. These modifications can enhance its stability, solubility, and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C12H20O6 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
[(1S,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol |
InChI |
InChI=1S/C12H20O6/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3/t7-,8+,9+,12+/m1/s1 |
InChI Key |
PSSHGMIAIUYOJF-ARHDFHRDSA-N |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@H]2O1)OC(O3)(C)C)CO)C |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13439429.png)
![(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B13439434.png)
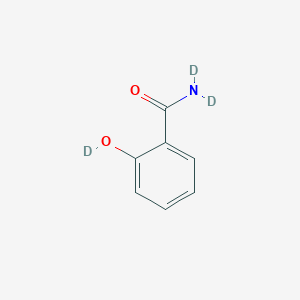
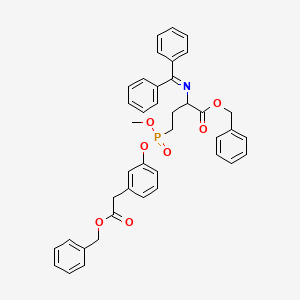
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13439448.png)
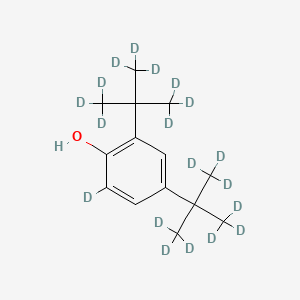
![[1-(Cyclopropylmethyl)cyclopentyl]methanamine](/img/structure/B13439468.png)
